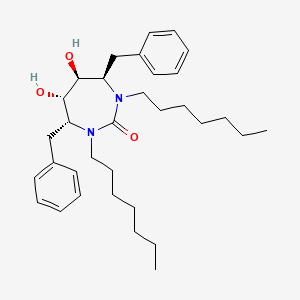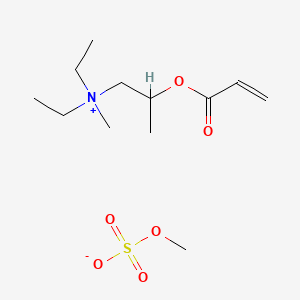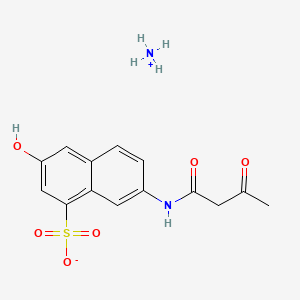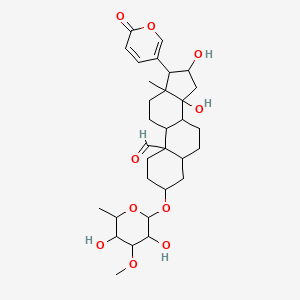
Zirconium, tetrakis(D-gluconato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra(D-gluconato)zirconium is a chemical compound that consists of zirconium complexed with four D-gluconate ligandsThe molecular formula of Tetra(D-gluconato)zirconium is C24H44O28Zr, and it has a molecular weight of 871.82 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetra(D-gluconato)zirconium is generally prepared through chemical synthesis methods. One common method involves the reaction between gluconic acid and a zirconium compound. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of Tetra(D-gluconato)zirconium often involves large-scale chemical synthesis techniques. These methods may include hydrothermal, solvothermal, sol-gel, microwave, solution combustion, and co-precipitation methods. Each method has its advantages and is chosen based on the desired properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetra(D-gluconato)zirconium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxide and other oxidation products.
Reduction: Reduction reactions can convert Tetra(D-gluconato)zirconium into lower oxidation state zirconium compounds.
Substitution: The gluconate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include zirconium oxide, reduced zirconium compounds, and substituted zirconium complexes .
Applications De Recherche Scientifique
Tetra(D-gluconato)zirconium has a wide range of scientific research applications, including:
Chemistry:
- Used as a precursor for the synthesis of zirconia-based nanomaterials.
- Employed in the preparation of zirconium-based metal-organic frameworks (MOFs) for various applications .
Biology:
- Investigated for its potential antimicrobial and antioxidant properties.
- Studied for its role in drug delivery systems and biomedical applications .
Medicine:
- Explored for its potential use in cancer therapy and other medical treatments.
- Utilized in the development of biocompatible materials for medical devices .
Industry:
- Applied in the production of advanced ceramics and coatings.
- Used in the manufacturing of catalysts and adsorbents for industrial processes .
Mécanisme D'action
The mechanism of action of Tetra(D-gluconato)zirconium involves its interaction with molecular targets and pathways. The compound can form complexes with various biomolecules, leading to changes in their structure and function. These interactions can result in antimicrobial, antioxidant, and anticancer effects. The exact molecular targets and pathways involved depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
- Zirconium gluconate
- Zirconium oxide
- Zirconium-based metal-organic frameworks (MOFs)
Comparison: Tetra(D-gluconato)zirconium is unique due to its specific complexation with four D-gluconate ligands, which imparts distinct properties compared to other zirconium compounds. For example, zirconium oxide is primarily used for its ceramic properties, while zirconium-based MOFs are known for their high surface area and tunable porous structures. Tetra(D-gluconato)zirconium, on the other hand, offers a combination of these properties, making it versatile for various applications .
Propriétés
Numéro CAS |
70983-41-4 |
|---|---|
Formule moléculaire |
C24H48O28Zr |
Poids moléculaire |
875.8 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;zirconium |
InChI |
InChI=1S/4C6H12O7.Zr/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4*2-5,7-11H,1H2,(H,12,13);/t4*2-,3-,4+,5-;/m1111./s1 |
Clé InChI |
UYMWEKUGONMLAO-FSCNPAMSSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Zr] |
SMILES canonique |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


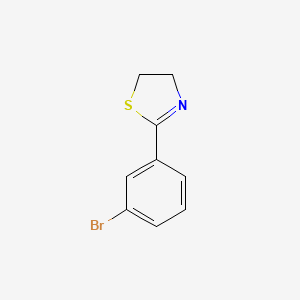
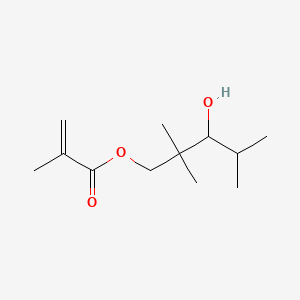
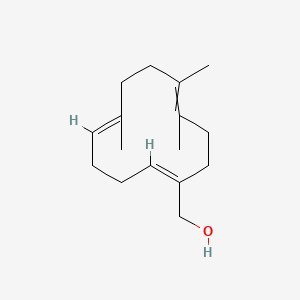
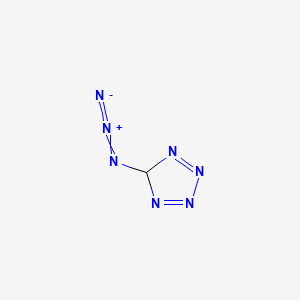
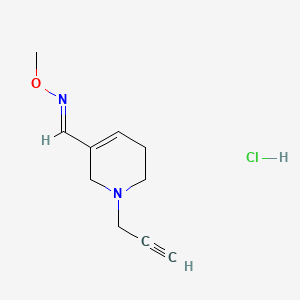

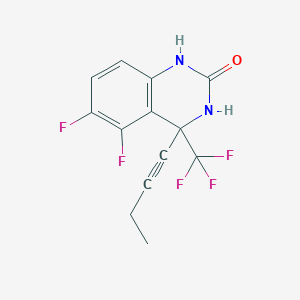
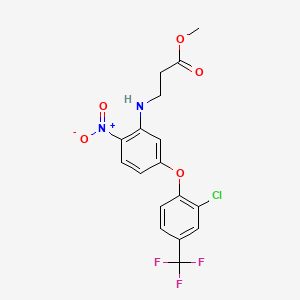
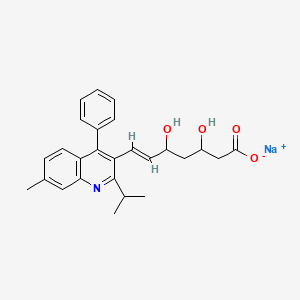
![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
